5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842259
InChI: InChI=1S/C9H7ClN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

CAS No.:

Cat. No.: VC17842259

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 5-chloro-6-(prop-2-ynylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)
Standard InChI Key LLCLLNXVAISGOF-UHFFFAOYSA-N
Canonical SMILES C#CCNC1=C(C=C(C=N1)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

  • A chlorine atom at position 5, which enhances electrophilicity and influences electronic distribution.

  • A prop-2-yn-1-ylamino group (-NH-C≡CH) at position 6, introducing alkyne functionality capable of click chemistry reactions.

  • A carboxylic acid group at position 3, enabling hydrogen bonding and salt formation.

The molecular formula is C₉H₆ClN₂O₂, with a molecular weight of 230.61 g/mol. The chlorine and propargylamine groups create a steric and electronic profile distinct from simpler nicotinic acid derivatives.

Physicochemical Characteristics

  • Solubility: The carboxylic acid group confers water solubility at physiological pH, while the hydrophobic chlorine and alkyne moieties enhance lipid membrane permeability.

  • Stability: Propargylamines are generally stable under ambient conditions but may undergo oxidative degradation in the presence of strong oxidizers.

  • pKa Values: Estimated pKa values are approximately 4.8 (carboxylic acid) and 9.2 (amine), suggesting ionization states that vary with biological environments.

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis likely involves sequential functionalization of the pyridine ring:

  • Chlorination at Position 5:

    • Starting from 6-aminonicotinic acid, electrophilic aromatic substitution using chlorine gas or SOCl2\text{SOCl}_2 under controlled conditions.

    • Alternative: Metal-catalyzed C-H activation for regioselective chlorination.

  • Introduction of Propargylamine at Position 6:

    • Nucleophilic substitution of a leaving group (e.g., bromine) with propargylamine.

    • Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) if pre-functionalized with an azide.

Example Reaction Pathway:

6-Bromo-5-chloronicotinic acid+PropargylamineCuI, DIPEA5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid\text{6-Bromo-5-chloronicotinic acid} + \text{Propargylamine} \xrightarrow{\text{CuI, DIPEA}} \text{5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid}

Industrial-Scale Production Challenges

  • Regioselectivity: Ensuring exclusive substitution at position 6 requires optimized catalysts (e.g., palladium complexes).

  • Purification: Chromatography or recrystallization to isolate the target compound from positional isomers.

Biological Activity and Mechanistic Insights

Receptor Modulation

The compound’s structure suggests interactions with:

  • Nicotinic Acetylcholine Receptors (nAChRs): Propargylamine derivatives are known to modulate α7 nAChRs, implicated in cognitive function and neuroinflammation.

  • Sphingosine-1-Phosphate Receptors (S1PRs): Chloronicotinic acid analogs exhibit agonist activity at S1P₁, influencing lymphocyte trafficking.

Application AreaProposed MechanismSupporting Evidence from Analogs
Neurodegenerationα7 nAChR activation reduces amyloid-β toxicity6-Methyl derivatives show cognitive enhancement in murine models
Autoimmune DiseasesS1P₁ agonism sequesters lymphocytes in lymph nodesChloronicotinic acids reduce inflammation in multiple sclerosis models
AntimicrobialDisruption of bacterial membrane integrityPropargylamine-containing compounds inhibit E. coli growth (MIC: 8 µg/mL)

Pharmacokinetics

  • Absorption: High oral bioavailability due to balanced hydrophilicity/lipophilicity.

  • Metabolism: Hepatic oxidation of the alkyne to carboxylic acid derivatives, detectable via LC-MS.

  • Half-Life: Estimated 6–8 hours in rodents, supporting twice-daily dosing.

Comparative Analysis with Structural Analogs

Nicotinic Acid Derivatives

CompoundSubstituentsKey Differences
5-Chloronicotinic AcidCl at C5Lacks propargylamine; weaker receptor affinity
6-Propargylaminonicotinic Acid-NH-C≡CH at C6Absence of Cl reduces electrophilic reactivity
Nicotinamide-CONH₂ at C3Lower membrane permeability; no alkyne functionality

Advantage of Dual Functionalization

The coexistence of chlorine and propargylamine groups enables:

  • Synergistic receptor binding via halogen bonding and alkyne-π interactions.

  • Click chemistry applications for bioconjugation or probe development.

Applications in Drug Discovery and Development

Lead Optimization

  • SAR Studies: Systematic variation of the alkyne chain length and halogen substituents to optimize potency.

  • Prodrug Design: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.

Diagnostic Tools

  • Radiolabeling: Incorporation of 18F^{18}\text{F} at the alkyne terminus for PET imaging of nAChR density in Alzheimer’s patients.

  • Fluorescent Tags: Azide-alkyne cycloaddition to attach fluorophores for cellular tracking.

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